molecular formula C19H20N2O3 B12907944 6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid CAS No. 141523-41-3

6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid

Cat. No.: B12907944
CAS No.: 141523-41-3
M. Wt: 324.4 g/mol
InChI Key: DDMRNSZDACFESM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid typically involves the reaction of 9-oxo-9,10-dihydroacridine with hexanoic acid derivatives. One common method involves the use of triethylamine and ethylchloroformate as reagents . The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods. For example, 6-oxohexanoic acid can be produced from 6-aminohexanoic acid using an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 . This method offers a high yield and is considered more environmentally friendly compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the acridine core.

    Substitution: Substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents like sodium borohydride. The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while substitution reactions can produce a range of functionalized acridine compounds.

Scientific Research Applications

6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid primarily involves DNA intercalation . This process can disrupt the normal function of DNA and related enzymes, leading to various biological effects. The compound may also interact with other molecular targets and pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((9-Oxo-9,10-dihydroacridin-1-yl)amino)hexanoic acid is unique due to its specific combination of the acridine core and hexanoic acid moiety. This structure allows it to exhibit a range of biological and photochemical properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

141523-41-3

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

6-[(9-oxo-10H-acridin-1-yl)amino]hexanoic acid

InChI

InChI=1S/C19H20N2O3/c22-17(23)11-2-1-5-12-20-15-9-6-10-16-18(15)19(24)13-7-3-4-8-14(13)21-16/h3-4,6-10,20H,1-2,5,11-12H2,(H,21,24)(H,22,23)

InChI Key

DDMRNSZDACFESM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC=C3NCCCCCC(=O)O

Origin of Product

United States

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